molecular formula C9H14O B2648000 Norbornylmethylketon CAS No. 80606-49-1

Norbornylmethylketon

Cat. No.: B2648000
CAS No.: 80606-49-1
M. Wt: 138.21
InChI Key: KHFLDFPQRASTFG-UHFFFAOYSA-N
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Description

Norbornylmethylketon is a bicyclic compound derived from norbornene, a highly strained and reactive hydrocarbon

Scientific Research Applications

Norbornylmethylketon has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential use as pharmaceuticals, especially in drug design and development.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norbornylmethylketon can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by subsequent functionalization steps to introduce the ketone group. The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions using continuous flow reactors. This method ensures high yields and efficient production rates. The reaction is followed by purification steps, such as distillation or recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Norbornylmethylketon undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted norbornyl derivatives.

Mechanism of Action

The mechanism of action of Norbornylmethylketon involves its interaction with various molecular targets and pathways. The compound’s strained bicyclic structure allows it to participate in unique chemical reactions, making it a valuable intermediate in synthetic chemistry. Its derivatives can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

    Norbornene: A precursor to Norbornylmethylketon, used in polymerization reactions.

    Norbornadiene: Another bicyclic compound with similar reactivity but different structural properties.

    Norbornane: A saturated derivative of norbornene, used in various chemical applications.

Uniqueness: this compound stands out due to its ketone functional group, which imparts unique reactivity and allows for diverse chemical transformations. This makes it a versatile compound in both synthetic and industrial applications .

Properties

IUPAC Name

1-(1-bicyclo[2.2.1]heptanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(10)9-4-2-8(6-9)3-5-9/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFLDFPQRASTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCC(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80606-49-1
Record name 1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one
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